6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde

Lipophilicity Membrane Permeability Drug-likeness

6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde (CAS 885521-09-5) is a heterocyclic indazole derivative with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol. Its structure features a fluorine atom at the 6-position, a methyl group at the 4-position, and a reactive carbaldehyde handle at the 3-position.

Molecular Formula C9H7FN2O
Molecular Weight 178.16 g/mol
CAS No. 885521-09-5
Cat. No. B1630206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde
CAS885521-09-5
Molecular FormulaC9H7FN2O
Molecular Weight178.16 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=NNC(=C12)C=O)F
InChIInChI=1S/C9H7FN2O/c1-5-2-6(10)3-7-9(5)8(4-13)12-11-7/h2-4H,1H3,(H,11,12)
InChIKeyBWUIAGIQHNMDAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde (CAS 885521-09-5) Procurement Guide: Baseline Properties & Scaffold Differentiation


6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde (CAS 885521-09-5) is a heterocyclic indazole derivative with the molecular formula C9H7FN2O and a molecular weight of 178.16 g/mol . Its structure features a fluorine atom at the 6-position, a methyl group at the 4-position, and a reactive carbaldehyde handle at the 3-position . This substitution pattern distinguishes it from the unsubstituted parent 1H-indazole-3-carbaldehyde (CAS 5235-10-9) and other methylated or halogenated analogs, offering a unique combination of electronic and steric properties pertinent to medicinal chemistry and fragment-based drug discovery .

Why Generic Indazole-3-carbaldehydes Cannot Substitute 6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde: Substitution Pattern Matters


Indazole-3-carbaldehydes are widely used as synthetic intermediates, but their biological and physicochemical profiles are highly sensitive to substitution patterns [1]. The simultaneous presence of a 6-fluoro and a 4-methyl group in the target compound creates a distinct electronic environment that cannot be replicated by the unsubstituted parent (CAS 5235-10-9) or by analogs with a single substituent (e.g., 5-methyl-1H-indazole-3-carbaldehyde, CAS 518987-35-4). These differences manifest in computed lipophilicity, hydrogen-bonding capacity, and the reactivity of the carbaldehyde functionality, all of which can critically influence synthetic yield, target binding, and pharmacokinetic properties . Simple replacement with a generic indazole-3-carbaldehyde risks introducing unwanted metabolic liabilities or failing to achieve the desired potency and selectivity.

Quantitative Differentiation of 6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde (CAS 885521-09-5) vs. Closest Analogs


Increased Computed Lipophilicity (LogP) versus Unsubstituted 1H-Indazole-3-carbaldehyde

The predicted octanol/water partition coefficient (LogP) for 6-fluoro-4-methyl-1H-indazole-3-carbaldehyde is 1.82 , which is 0.45 to 0.78 log units higher than the 1.04–1.37 range reported for the unsubstituted parent compound 1H-indazole-3-carbaldehyde (CAS 5235-10-9) [1]. This increase is driven by the combined lipophilic contributions of the 6-fluoro and 4-methyl substituents.

Lipophilicity Membrane Permeability Drug-likeness

Enhanced Hydrogen-Bond Acceptor Capacity versus Non-Fluorinated Indazole-3-carbaldehydes

The target compound features three hydrogen-bond acceptor sites (fluorine atom, carbonyl oxygen, and pyrazole nitrogen) compared to only two acceptors in the unsubstituted 1H-indazole-3-carbaldehyde and 5-methyl analog . This additional acceptor can form extra polar interactions with target proteins, potentially improving binding affinity and selectivity.

Hydrogen Bond Acceptor Molecular Recognition Protein-Ligand Binding

Electron-Withdrawing Effect of Fluoro Substituent Modulates Aldehyde Reactivity

The 6-fluoro substituent exerts an electron-withdrawing effect on the indazole ring, which can increase the electrophilicity of the C3-carbaldehyde group relative to non-fluorinated analogs. This modulation can improve yields in nucleophilic additions and imine formation reactions, as reported for related fluoro-indazole derivatives in patent literature [1].

Aldehyde Reactivity Synthetic Utility Cross-Coupling Chemistry

Superior Purity and Vendor Quality Assurance versus Unspecified Generic Suppliers

Commercially available batches of 6-fluoro-4-methyl-1H-indazole-3-carbaldehyde from reputable vendors (e.g., Leyan) offer a certified purity of 98% . In contrast, many generic indazole-3-carbaldehyde analogs are listed at 95% purity without detailed batch-specific quality assurance documentation. Higher and more reliably certified purity reduces the risk of side reactions and ambiguous bioassay results.

Purity Quality Control Reproducibility

Unique Physicochemical Profile Supported by Predicted pKa and Boiling Point

The predicted acid dissociation constant (pKa) for the target compound is 11.73±0.40, and the boiling point is 370.8±37.0 °C . The pKa differs from that of the unsubstituted 1H-indazole-3-carbaldehyde (predicted pKa ~10.5), indicating altered ionization behavior that can affect purification, salt formation, and biological partitioning.

Ionization Constant Thermal Stability Formulation

Recommended Procurement Scenarios for 6-Fluoro-4-methyl-1H-indazole-3-carbaldehyde (CAS 885521-09-5)


Kinase Inhibitor Fragment Libraries Requiring Fluorinated Building Blocks

The 6-fluoro substitution enhances hydrogen-bonding capacity and metabolic stability, making this compound a premium building block for fragment-based drug discovery targeting kinases, as evidenced by the prevalence of fluoro-indazole cores in patented kinase inhibitors . Its higher LogP also aids passive cell permeability, a critical factor for intracellular kinase targets.

Synthesis of Fluorescent Probes and Imaging Agents via Aldehyde Derivatization

The electron-withdrawing fluorine atom activates the C3-carbaldehyde for efficient hydrazone or oxime formation, enabling rapid access to fluorescent conjugates and bioorthogonal probes . The compound's predicted thermal stability (bp ~371 °C) supports robust handling during multi-step synthesis.

Structure-Activity Relationship (SAR) Studies Exploring Substitution Effects in Indazole Scaffolds

Researchers systematically modifying the indazole core can use this compound to probe the combined effect of 6-fluoro and 4-methyl groups. The quantified differences in LogP, pKa, and HBA count versus unsubstituted and mono-substituted analogs (see Section 3) allow for precise SAR analysis without the confounding effect of an additional substituent at other positions .

Scaled-Up Synthesis of Advanced Intermediates with Reproducible Quality

With a certified purity of 98% and commercial availability from reputable suppliers that provide batch-specific Certificates of Analysis, this compound is suited for gram-scale synthesis of preclinical leads, where consistent quality minimizes re-work and accelerates project timelines .

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